molecular formula C11H14F2N2 B1476710 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline CAS No. 2098102-40-8

2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline

Cat. No. B1476710
CAS RN: 2098102-40-8
M. Wt: 212.24 g/mol
InChI Key: NNMGCVKSDFYSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline, also known as 2-(3-DFMP)aniline, is an organic compound belonging to the pyrrolidine family. It is a colorless solid that is soluble in organic solvents. 2-(3-DFMP)aniline has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Organic Synthesis and Chemical Bonding

Research on nitrogen-containing organic molecules, such as pyrrole and aniline derivatives, has shown their ability to bond with silicon surfaces, retaining aromatic character and linking via Si-N tethers. This bonding selectivity is crucial for applications in surface chemistry and materials science (Cao et al., 2001).

Catalysis and Polymerization

Silver(I)-pyridinyl Schiff base complexes have been synthesized and characterized, showing significant activity in the ring-opening polymerization of ε-caprolactone. This demonstrates their potential in creating biodegradable polymers and advancing sustainable chemical processes (Njogu et al., 2017).

Materials Science and Electroluminescence

Tetradentate bis-cyclometalated platinum complexes have been designed and synthesized, exhibiting high luminescence and potential for electroluminescence applications. These materials could advance the development of organic light-emitting diodes (OLEDs) and other photonic devices (Vezzu et al., 2010).

Anion Recognition and Sensing

Fluorinated compounds, such as calix[4]pyrrole and dipyrrolylquinoxaline derivatives, have been found to act as neutral anion receptors with enhanced affinities for fluoride, chloride, and dihydrogen phosphate. This property is significant for sensing applications and the development of chemical sensors (Anzenbacher et al., 2000).

properties

IUPAC Name

2-[3-(difluoromethyl)pyrrolidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2/c12-11(13)8-5-6-15(7-8)10-4-2-1-3-9(10)14/h1-4,8,11H,5-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMGCVKSDFYSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)F)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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